molecular formula C8H13NO2 B13326154 6-Oxa-9-azaspiro[3.6]decan-8-one

6-Oxa-9-azaspiro[3.6]decan-8-one

Cat. No.: B13326154
M. Wt: 155.19 g/mol
InChI Key: RBZNPMAYVYPERX-UHFFFAOYSA-N
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Description

6-Oxa-9-azaspiro[3.6]decan-8-one is a spirocyclic chemical building block of high interest in pharmaceutical research and development. The spirocyclic framework, consisting of two rings connected by a single atom, provides a rigid, three-dimensional structure that is highly valuable in drug discovery . This specific rigidity is exploited to create well-defined molecular architectures that can precisely interact with biological targets, often leading to improved selectivity and metabolic stability compared to flat aromatic molecules . While specific clinical applications for this exact compound are not fully detailed in the literature, spirocyclic structures like the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold have been investigated as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders and obesity . Furthermore, related 1-oxa-9-azaspiro[5.5]undecane derivatives have shown promise as high-potency antituberculosis agents, acting as inhibitors of the MmpL3 protein in M. tuberculosis . Researchers utilize this compound as a versatile synthetic intermediate to generate diverse compound libraries for screening against various disease targets. This product is intended for research applications as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, as related spirocyclic azaspiro compounds are classified as irritants and may cause skin, eye, or respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-9-azaspiro[3.6]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-4-11-6-8(5-9-7)2-1-3-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZNPMAYVYPERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC(=O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Oxa 9 Azaspiro 3.6 Decan 8 One and Analogous Oxa Azaspirocyclic Frameworks

Strategic Approaches to Spiro[3.6]decane Core Construction

The construction of the spiro[3.6]decane core, and specifically the oxa-azaspirocyclic framework, requires strategic synthetic planning. A variety of methodologies have been developed to efficiently assemble these complex structures, ranging from classical ring-closing reactions to modern photocatalytic methods.

Ring-Forming Reactions for Oxa-Azaspirocycles (e.g., Iodocyclization, Intramolecular Cyclization)

Ring-forming reactions are fundamental to the synthesis of cyclic and spirocyclic systems. Iodocyclization has emerged as a key and versatile method for the preparation of oxa-spirocycles. semanticscholar.orgnih.gov This reaction typically involves the treatment of an unsaturated alcohol or amine with an iodine source, leading to the formation of a cyclic ether or amine with the incorporation of an iodine atom. This method has been successfully applied to the synthesis of a wide array of oxa-spirocyclic compounds. The incorporation of an oxygen atom into the spirocyclic unit through methods like iodocyclization can significantly improve physicochemical properties such as water solubility. semanticscholar.orgnih.gov

Intramolecular cyclization is another powerful strategy for the synthesis of spirocycles. This approach involves the formation of a new ring by the reaction of two functional groups within the same molecule. For instance, the intramolecular cyclization of phenolic α-diazoketones has been utilized to create the spiro[4.5]decane carbon framework. nih.gov Similarly, a metal-free protocol involving a cascade hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas has been developed for the synthesis of spiro-furan/pyran quinazolinones. nih.gov Furthermore, the intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides provides an efficient route to spirocyclic β- and γ-sultams. nih.gov

Reaction TypeKey FeaturesApplication
Iodocyclization Employs an iodine source to induce cyclization of unsaturated alcohols/amines.Synthesis of a wide variety of oxa-spirocycles. semanticscholar.orgnih.gov
Intramolecular Amide-Cyclization Cascade reaction of alkynol ureas.Synthesis of spiro-furan/pyran quinazolinones. nih.gov
Intramolecular Reductive Cyclization Reduction of a nitrile group followed by sulfonylation.Preparation of spirocyclic β- and γ-sultams. nih.gov

Application of Cycloaddition Reactions in Spiro Annulation (e.g., 1,3-Dipolar Cycloadditions, [2+2] Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems, offering a high degree of stereocontrol and atom economy. The Huisgen 1,3-dipolar cycloaddition, for example, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. nih.gov This reaction is a cornerstone for the regio- and stereoselective synthesis of five-membered spiro and fused heterocyclic compounds. adichemistry.com Azomethine ylides, often generated in situ from the decarboxylative condensation of amino acids, are common 1,3-dipoles used in these reactions to construct pyrrolidine-containing spirocycles. adichemistry.com The use of green solvents, such as ionic liquids, has been explored to enhance the efficiency and environmental friendliness of these reactions. ubc.caacs.org

[2+2] cycloaddition reactions, which involve the combination of two components with two atoms each to form a four-membered ring, are also utilized in the synthesis of spirocycles. For instance, organocatalytic [2+2] cycloaddition of 3-ylideneoxindoles with α,β-unsaturated aldehydes has been reported. rsc.org Furthermore, a BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes provides access to functionalized spiro-bicyclo[2.1.1]hexanes. alfa-chemistry.com

Cycloaddition TypeDescriptionExamples
1,3-Dipolar Cycloaddition Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.Synthesis of spiro-pyrrolidine-oxindoles and dispiropyrrolidine derivatives. adichemistry.comubc.ca
[2+2] Cycloaddition Combination of two two-atom components to form a four-membered ring.Synthesis of spirocyclic oxindoles and spiro-bicyclo[2.1.1]hexanes. rsc.orgalfa-chemistry.com
[4+1] Annulation Formal cycloaddition to form five-membered rings.Synthesis of spiro[dihydrofuran-2,3'-oxindoles]. wikipedia.org

Rearrangement-Based Syntheses (e.g., Semipinacol Rearrangements)

Rearrangement reactions offer a unique approach to the synthesis of complex molecular architectures, including spirocycles, by reorganizing the carbon skeleton of a molecule. The semipinacol rearrangement is a notable example that has been successfully employed in the formation of azaspirocycles. semanticscholar.org This reaction can be initiated by either an acid-mediated process or through an epoxide semipinacol rearrangement. semanticscholar.org For instance, 1-azaspiro[5.4]decanones have been synthesized in high yield and with good to excellent diastereoselectivity via an acid-mediated semipinacol rearrangement. semanticscholar.org The epoxide semipinacol rearrangement provides a valuable alternative, particularly in cases where competing hydrolysis is an issue. semanticscholar.org This method has been applied to the synthesis of 1-azaspiro[5.5]undecanones with excellent yield and diastereoselectivity. semanticscholar.org The choice of Lewis acid can influence the diastereoselectivity of the epoxide semipinacol rearrangement. semanticscholar.org

The power of the semipinacol rearrangement in generating complex, highly functionalized azaspirocyclic compounds as single diastereomers makes it a valuable tool in natural product synthesis.

Rearrangement TypeKey FeaturesApplication
Acid-Mediated Semipinacol Rearrangement Initiated by an acid to induce a 1,2-shift.Synthesis of 1-azaspiro[5.4]decanones. semanticscholar.org
Epoxide Semipinacol Rearrangement Utilizes an epoxide to initiate the rearrangement.Synthesis of 1-azaspiro[5.5]undecanones and 1-azaspiro[5.4]decanones. semanticscholar.org

Photocatalytic Methods for N-Heterospirocycle Assembly

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the construction of complex molecules under mild reaction conditions. This methodology has been successfully applied to the assembly of N-heterospirocycles. For example, the synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through a [3+2] cycloaddition approach that integrates photocatalysis and organic phosphoric acid catalysis. This method is advantageous due to its mild, photocatalyst-free, and metal-catalyst-free conditions, high atom economy, and excellent diastereoselectivity.

Visible-light-mediated protocols have also been shown to be effective for on-DNA reactions, demonstrating superior results in maintaining the integrity of the DNA tag, making this approach valuable for the preparation of DNA-encoded libraries (DELs). The incorporation of unique and densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes into DELs has been achieved through photocatalysis, highlighting the utility of this method in diversifying chemical space for drug discovery.

Corey-Chaykovsky Reagent Applications in Epoxide Formation

The Corey-Chaykovsky reaction is a well-established method for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and enones, respectively, using sulfur ylides. This reaction is particularly valuable for the formation of epoxides, which are key intermediates in the synthesis of various oxa-spirocycles. The reaction involves the nucleophilic addition of a sulfur ylide to a carbonyl group, followed by intramolecular displacement of the sulfonium group to form the epoxide ring.

The Corey-Chaykovsky reaction has been successfully used in the epoxidation of a wide range of substrates, including complex molecules in the total synthesis of natural products. For instance, it has been applied to the direct epoxidation of twisted amides to form stable bridged spiro-epoxyamines, a reaction that was previously without precedent. nih.gov The choice of sulfur ylide (dimethylsulfonium methylide or dimethyloxosulfonium methylide) can influence the stereochemical outcome of the reaction.

Other Multicomponent Assembly Processes for Spirocyclic Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for generating molecular diversity. These processes are particularly well-suited for the construction of complex spirocyclic scaffolds.

A notable example is the three-component condensation of 2,6-dimethylphenol with isobutyraldehyde and various nitriles in concentrated sulfuric acid to synthesize 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. Another innovative approach is a catalyst-free, three-component reaction for the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. ubc.ca This reaction proceeds through a cascade involving the in situ generation of a zwitterion, a 1,3-dipolar cyclization, and subsequent tautomerization. ubc.ca Such multicomponent strategies offer a rapid and efficient means to access a wide range of structurally diverse spirocyclic compounds.

Precursor Design and Reactivity in 6-Oxa-9-azaspiro[3.6]decan-8-one Synthesis

The construction of the this compound scaffold necessitates the careful design of precursors that can efficiently undergo cyclization to form the target spirocycle. The core challenge lies in the formation of the quaternary spirocyclic carbon that links the cyclobutane (B1203170) and the 1,4-oxazepan-6-one rings. Synthetic strategies can be broadly categorized based on the key bond-forming event that establishes the spirocyclic center.

One common approach involves the use of a cyclic ketone as a precursor, which is then elaborated to form the second ring. For analogous aza-spirocycles, three-component condensation reactions have proven effective. For instance, the condensation of 2,6-dimethylphenol with isobutyraldehyde and various nitriles in concentrated sulfuric acid has been used to synthesize 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net This highlights a strategy where a phenol derivative, an aldehyde, and a nitrile act as precursors to build a complex spiro-lactam system in a single step.

Another powerful strategy is the multicomponent reaction (MCR) approach. The coupling of isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-one derivatives provides a pathway to novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov This method proceeds through an in situ generated zwitterionic intermediate, demonstrating how carefully designed precursors can undergo a cascade of reactions to rapidly build molecular complexity. nih.gov

For the specific [3.6] framework, a plausible precursor design would involve either a functionalized cyclobutane or a pre-formed oxazepanone ring. For example, a cyclobutanone derivative could be reacted with a precursor containing the N-C-C-O-C-C backbone of the seven-membered ring, followed by intramolecular cyclization. Alternatively, a precursor molecule containing a cyclobutane ring with a tethered amino acid derivative could undergo ring-closing to form the lactam. The reactivity of the chosen precursors is paramount; functional groups must be selected to facilitate the key cyclization step under conditions that preserve the integrity of the strained four-membered ring.

Precursor TypeReaction MethodologyResulting Spiro-FrameworkReference
Phenol, Aldehyde, NitrileThree-Component Condensation2-Azaspiro[4.5]deca-6,9-dien-8-one researchgate.net
Isocyanide, Acetylenic Ester, IsoxazoloneIsocyanide-Based Multicomponent Reaction1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene nih.gov
N-Diphenylphosphinoylimines, Alkynes, ZirconoceneMulticomponent Condensation / Ring-Closing Metathesis5-Azaspiro[2.4]heptanes, 5-Azaspiro[2.5]octanes nih.gov
Phenoxy Acetamide, AlkynesCobalt(III)-Catalyzed C-H Activation/Carboamidation3,3-Oxaspirocycles nih.gov

Stereocontrol in the Synthesis of this compound Derivatives

Achieving stereocontrol is a critical aspect of synthesizing complex molecules for pharmaceutical applications. For spirocyclic compounds like this compound, the primary stereochemical challenge is controlling the configuration of the quaternary spiro center. Additionally, stereocenters may exist on either of the constituent rings, requiring highly selective synthetic methods.

Asymmetric catalysis is a leading strategy for establishing stereocenters during the synthesis of spirocycles. Although literature on the specific target molecule is scarce, principles can be drawn from the synthesis of analogous structures. For example, in the synthesis of a smoothened receptor inhibitor, an enzymatic transamination with concurrent dynamic kinetic resolution (DKR) was used on a 4-piperidone precursor. researchgate.net This single step established two stereogenic centers, affording the desired amine with a diastereomeric ratio greater than 10:1 and over 99% enantiomeric excess (ee). researchgate.net

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of spiro compounds. These methodologies can facilitate cycloaddition reactions that form one of the rings directly on a pre-existing cyclic precursor, thereby setting the spirocyclic stereocenter with high fidelity. The development of enantioselective methods to construct spiro quaternary carbon stereocenters is an active area of research.

Stereocontrol MethodApplication ExampleKey FeaturesResult
Enzymatic Dynamic Kinetic Resolution (DKR)Synthesis of a chiral anti-amine from a 4-piperidoneConcurrent transamination and resolution establishes two stereocenters.>10:1 dr, >99% ee researchgate.net
Asymmetric [3+2] CycloadditionSynthesis of spiropyrrolidines and spiropyrrolizidinesUse of stabilized azomethine ylides to control regio- and stereoselectivity.High selectivity reported. researchgate.net
Substrate-Controlled DiastereoselectivitySynthesis of long oxahelicenesStereogenic centers present in oligoyne precursors steer the helical folding during cyclization.Enantiomerically and diastereomerically pure products. nih.gov

Advanced Synthetic Techniques: Flow Chemistry and Biocatalysis in Oxa-Azaspirocycle Preparation

Modern synthetic chemistry increasingly relies on advanced techniques such as flow chemistry and biocatalysis to improve efficiency, safety, and sustainability. astrazeneca.comdurham.ac.uk These methods are highly applicable to the multi-step synthesis of complex scaffolds like oxa-azaspirocycles.

Flow Chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the ability to telescope multiple reaction steps into a single continuous process. mdpi.com For instance, a three-step flow process was developed for the synthesis of Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, enabling the safe formation and reduction of an azide intermediate on a larger scale than was feasible in batch. vapourtec.com Similarly, flow reactors have been used for the synthesis of 1,3,4-oxadiazoles, incorporating in-line purification to streamline the production of heterocyclic targets. beilstein-journals.org A flow-based synthesis of the this compound core could mitigate risks associated with reactive intermediates and allow for efficient scale-up. durham.ac.uk

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. astrazeneca.comnih.gov This approach is particularly powerful for introducing chirality. The use of ω-transaminase enzymes to convert ketones into chiral amines is a well-established and highly effective methodology. researchgate.net In the synthesis of a key intermediate for a JAK2 kinase inhibitor, a biocatalytic transaminase was employed to produce the desired enantiomer of a 1-oxa-8-azaspiro[4.5]decan-3-amine in high yield and enantiomeric excess. researchgate.netvapourtec.com This demonstrates the potential of biocatalysis to create chiral precursors for this compound or to resolve a racemic mixture of the final compound with high efficiency.

Advanced TechniqueApplication in Heterocycle SynthesisAdvantagesReference
Flow Chemistry Three-step synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate.Enabled safe handling of azide intermediate; facilitated scaling of the process. vapourtec.com
Flow Chemistry Synthesis of 1,3,4-oxadiazoles via oxidative cyclization.Short residence times (10 min); integrated in-line quenching, extraction, and chromatography. beilstein-journals.org
Biocatalysis Stereoselective amination of a ketone precursor for a JAK2 inhibitor.Use of a ω-transaminase provided the chiral amine with >99% ee and >99% conversion. researchgate.net
Biocatalysis Desymmetrization of a symmetrical diester to a chiral monoacid.Esterase-catalyzed hydrolysis achieved high yield (96%) on a multikilogram scale. nih.gov

Spectroscopic Characterization and Structural Elucidation of 6 Oxa 9 Azaspiro 3.6 Decan 8 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6-oxa-9-azaspiro[3.6]decan-8-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the β-lactam ring typically resonates at a characteristic downfield chemical shift. The chemical shifts of the spiro carbon and other carbons in the heterocyclic rings are also diagnostic. The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional techniques like COSY, HMQC, and HMBC, allows for a complete and unambiguous assignment of the structure of this compound derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for Spiro-β-Lactam Derivatives

Compound/Fragment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
β-Lactam Ring Protons3.0 - 4.5-
β-Lactam Carbonyl Carbon-~160 - 175
Spiro Carbon-~60 - 80
Tetrahydrofuran (B95107)/Oxetane (B1205548) Protons~3.5 - 4.5-
Piperidine (B6355638) Ring Protons~2.5 - 3.5-

Note: The chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a newly synthesized compound.

Table 2: Common Fragmentation Pathways for β-Lactam Derivatives in Mass Spectrometry

Fragmentation Process Description Resulting Fragment Reference
α-CleavageCleavage of the bond adjacent to the carbonyl group.Loss of substituents or parts of the ring structure.
β-Lactam Ring OpeningCleavage of the four-membered lactam ring.Characteristic fragment ions specific to the ring system.
McLafferty RearrangementHydrogen transfer from a γ-carbon followed by cleavage of the β-bond.Formation of a neutral molecule and a radical cation.
Loss of COExpulsion of a carbon monoxide molecule from the β-lactam ring.[M-28]⁺ ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of the characteristic β-lactam carbonyl group.

The carbonyl (C=O) stretching vibration of the β-lactam ring typically appears as a strong absorption band in the region of 1730-1780 cm⁻¹. The exact frequency of this band can be influenced by ring strain and the nature of the substituents. This absorption is often a key diagnostic feature in the IR spectrum of these compounds.

Other important functional groups also give rise to characteristic IR absorptions. The C-N stretching vibration of the amine in the piperidine ring and the C-O-C stretching of the ether linkage in the oxetane or tetrahydrofuran ring can also be observed. The presence and position of these bands provide valuable corroborative evidence for the proposed structure of this compound derivatives.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
β-Lactam CarbonylC=O Stretch1730 - 1780
AmineN-H Stretch3300 - 3500 (if present)
EtherC-O-C Stretch1050 - 1150
AlkaneC-H Stretch2850 - 3000

X-ray Crystallography in Determining Solid-State Structure and Stereochemistry

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining the bond lengths, bond angles, and stereochemistry of this compound derivatives with high precision.

For spirocyclic compounds, X-ray crystallography can unambiguously establish the relative stereochemistry of the stereocenters, including the spiro carbon atom. This information is crucial for understanding the structure-activity relationships of these molecules, especially in the context of their biological applications. The solid-state conformation determined by X-ray crystallography can also provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. Several studies on spiro-β-lactams have utilized single-crystal X-ray diffraction to confirm their structures and stereochemistry.

Theoretical and Computational Investigations of 6 Oxa 9 Azaspiro 3.6 Decan 8 One

Conformational Preferences and Dynamics of the Spiro[3.6]decane Skeleton

While specific data for 6-Oxa-9-azaspiro[3.6]decan-8-one is absent, we can look at computed properties of the parent spiro[3.6]decane and a related dione (B5365651) derivative to understand the basic structural parameters.

Table 1: Computed Properties of Spiro[3.6]decane and a Derivative

Property Spiro[3.6]decane Spiro[3.6]decane-1,3-dione
Molecular Formula C10H18 C10H14O2
Molecular Weight 138.25 g/mol 166.22 g/mol
Topological Polar Surface Area 0 Ų 34.1 Ų
Complexity 101 206

Data sourced from PubChem CID 12651161 and 21919760. nih.govnih.gov

The introduction of heteroatoms and a carbonyl group in this compound would significantly influence its conformational preferences. The oxygen atom in the oxetane (B1205548) ring and the nitrogen and carbonyl group in the azepanone ring will introduce dipole moments and the potential for hydrogen bonding, further shaping the molecule's three-dimensional structure and dynamics.

Quantum Chemical Studies of Reaction Mechanisms in Spirocycle Formation

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions, including those leading to the formation of complex spirocyclic systems. nih.govrsc.orgnih.gov These studies can map out the reaction pathways, identify transition states, and calculate activation energies, providing insights into the feasibility and selectivity of a given synthetic route.

The formation of spiroheterocycles can be particularly challenging, but cycloaddition reactions represent a common and effective strategy. beilstein-archives.org For instance, the (3+2) cycloaddition reaction is a well-established method for constructing five-membered rings, which can be part of a spirocyclic framework. Quantum chemical studies, often employing density functional theory (DFT) methods like M06-2X, can effectively model the thermochemistry and kinetics of such reactions. beilstein-archives.org

A study on the (3+2) cycloaddition reaction to form spiroheterocycles highlighted that the reaction is kinetically controlled, with the formation of one diastereomer being significantly favored over another due to a lower activation energy barrier. beilstein-archives.org For example, in one case, the formation of the product P1A was associated with an activation energy of 13.6 kcal/mol, while a competing pathway had a higher barrier. beilstein-archives.org The rate constants calculated from these energies can predict the major product, which often aligns with experimental observations. beilstein-archives.org

Table 2: Exemplary Calculated Energy Barriers in a Spirocycle Formation Reaction

Reaction Path Activation Energy (kcal/mol)
TS1A 13.6
TS2A Higher than TS1A

This data is illustrative of computational studies on spirocycle formation and does not represent this compound directly. Sourced from a study on a (3+2) cycloaddition. beilstein-archives.org

While the specific synthesis of this compound is not detailed in the provided context, a plausible route could involve an intramolecular cyclization. Quantum chemical modeling of such a reaction would be invaluable in optimizing reaction conditions and predicting the stereochemical outcome.

Molecular Modeling and Docking Studies for Structure-Property Relationships

Molecular modeling and docking are instrumental in understanding the structure-property relationships of bioactive molecules, including spiro compounds. These techniques allow for the visualization of how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. Such studies are foundational in drug discovery and design. mdpi.com

The process typically involves generating a three-dimensional model of the spiro compound and then "docking" it into the binding site of a target protein. The docking software calculates the binding affinity and identifies the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For example, in a study of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, molecular modeling could be used to rationalize the observed anticancer activity. mdpi.com By comparing the docking scores and binding modes of different derivatives, researchers can establish a structure-activity relationship (SAR). The SAR provides insights into which structural modifications are likely to enhance the desired biological activity.

Table 3: Compound Names Mentioned

Compound Name
This compound
spiro[3.6]decane
spiro[3.6]decane-1,3-dione

Chemical Transformations and Derivatization Strategies of 6 Oxa 9 Azaspiro 3.6 Decan 8 One

Functional Group Interconversions on the Spirocyclic Scaffold

Functional group interconversions on the 6-oxa-9-azaspiro[3.6]decan-8-one scaffold, while not extensively documented in the literature for this specific molecule, can be inferred from the known reactivity of related β-lactam and oxetane (B1205548) systems. These transformations would be key to accessing a wider range of derivatives with potentially enhanced biological activities.

A primary target for interconversion is the ketone group of the β-lactam. While the direct conversion of the lactam carbonyl to other functional groups is challenging without disrupting the ring, modifications at adjacent positions are more feasible. For instance, should a derivative with an α-hydroxy group be synthesized, this alcohol could undergo a variety of standard transformations.

Table 1: Potential Functional Group Interconversions

Starting Functional GroupReagents and ConditionsResulting Functional Group
α-Hydroxy to the lactam carbonylSwern or Dess-Martin oxidationα-Keto lactam
α-Hydroxy to the lactam carbonylMitsunobu reaction (e.g., with HN3)α-Azido lactam
α-Amino lactamAcylation (e.g., with an acid chloride)α-Amido lactam
α-Amino lactamReductive aminationα-Alkylamino lactam

These hypothetical transformations would allow for the introduction of a diverse array of functionalities, paving the way for the exploration of structure-activity relationships.

Modifications of the Lactam (8-one) and Ether (6-oxa) Moieties

The lactam and ether moieties are the defining features of the this compound scaffold. Their modification can profoundly influence the molecule's chemical and biological properties.

The β-lactam ring is susceptible to nucleophilic attack, particularly under basic or acidic conditions, which can lead to ring-opening. However, the nitrogen atom of the lactam can be functionalized. For instance, N-alkylation or N-arylation can be achieved under suitable basic conditions, introducing substituents that can modulate the compound's lipophilicity and steric profile.

The oxetane ring, being a strained four-membered ether, is prone to ring-opening reactions initiated by electrophiles or nucleophiles. beilstein-journals.orgbeilstein-journals.org Acid-catalyzed ring-opening can lead to the formation of a diol or a halo-alcohol, depending on the reaction conditions and the nucleophile present. researchgate.net This reactivity provides a pathway to more flexible, non-spirocyclic structures.

Table 2: Modifications of the Lactam and Ether Moieties

MoietyTransformationReagents and ConditionsProduct Type
LactamN-AlkylationAlkyl halide, strong base (e.g., NaH)N-Alkyl-6-oxa-9-azaspiro[3.6]decan-8-one
LactamN-ArylationAryl halide, Buchwald-Hartwig or Ullmann couplingN-Aryl-6-oxa-9-azaspiro[3.6]decan-8-one
OxetaneAcid-catalyzed ring-openingStrong acid (e.g., H2SO4) in water1-(1-(hydroxymethyl)cyclobutyl)-azetidin-2-one-4-carboxylic acid
OxetaneReductive ring-openingReducing agents (e.g., LiAlH4)Amino alcohol derivatives

Introduction of Substituents for Scaffold Diversification

The introduction of substituents onto the carbocyclic portion of the spirocycle is a critical strategy for diversifying the this compound scaffold. beilstein-journals.orgbeilstein-journals.org This can be achieved through various synthetic approaches, either by starting with substituted precursors or by functionalizing the pre-formed spirocycle.

For instance, if a ketone is present on the cyclobutane (B1203170) ring, as in a hypothetical precursor like 6-oxa-9-azaspiro[3.6]decan-2-one, this ketone can serve as a handle for a wide range of transformations. It can undergo nucleophilic addition with Grignard or organolithium reagents to introduce alkyl, aryl, or alkynyl groups. Wittig-type reactions can convert the ketone into an exocyclic double bond, which can then be further functionalized through reactions like epoxidation or dihydroxylation.

Another approach for diversification involves the use of derivatives where a substituent is already present, such as 9-(phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one. epa.gov The phenylmethyl group can be modified, for example, through aromatic substitution reactions, or it can be removed and replaced with other groups.

Table 3: Strategies for Substituent Introduction

Position of SubstitutionReaction TypeExample ReagentsResulting Structure
C-2 (from a ketone precursor)Grignard ReactionRMgX2-Alkyl/Aryl-2-hydroxy derivative
C-2 (from a ketone precursor)Wittig ReactionPh3P=CHR2-Alkylidene derivative
N-9N-debenzylation followed by N-acylationH2, Pd/C; then Acyl chlorideN-Acyl derivative
Aromatic ring of N-benzyl groupElectrophilic Aromatic SubstitutionHNO3, H2SO4Nitrophenyl derivative

Ring-Opening and Ring-Closing Transformations of Spirocycles

The strained nature of the β-lactam and oxetane rings makes them susceptible to ring-opening reactions, which can be a deliberate strategy to access novel, non-spirocyclic scaffolds. ugent.beresearchgate.netugent.be Conversely, ring-closing reactions of suitably functionalized precursors are the primary means of synthesizing the spirocyclic core itself.

The β-lactam can be hydrolyzed under acidic or basic conditions to yield the corresponding β-amino acid. This reaction, while often considered a decomposition pathway, can be used synthetically to generate linear structures with defined stereochemistry.

The oxetane ring can be opened by a variety of nucleophiles, often under acidic conditions, to generate 1,3-difunctionalized compounds. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For example, reaction with a hydrohalic acid would yield a 3-(halomethyl)-3-hydroxycyclobutane derivative attached to the azetidinone ring.

The synthesis of the this compound scaffold itself likely involves a key ring-closing step. One plausible approach is an intramolecular cyclization of a precursor containing both the azetidinone and a suitably functionalized cyclobutane moiety. For instance, an intramolecular Williamson ether synthesis on a γ-hydroxy halide derivative of the cyclobutane attached to the azetidinone nitrogen could form the oxetane ring.

Table 4: Ring-Opening and Ring-Closing Reactions

Ring SystemReaction TypeConditionsProduct Class
β-LactamHydrolysisAcid or baseβ-Amino acid
OxetaneNucleophilic Ring-OpeningNucleophile (e.g., R2NH), Lewis acid1,3-Amino alcohol derivative
PrecursorIntramolecular Williamson Ether SynthesisBaseThis compound
Precursor[2+2] Cycloaddition (Staudinger synthesis)Ketene and imineβ-Lactam ring formation

Conclusion and Outlook in 6 Oxa 9 Azaspiro 3.6 Decan 8 One Research

Recapitulation of Synthetic Advances and Methodological Developments

The synthesis of spiroheterocycles is a testament to the ingenuity of synthetic organic chemists. While specific, documented synthetic routes leading directly to 6-Oxa-9-azaspiro[3.6]decan-8-one are not extensively reported in peer-reviewed literature, the synthesis of analogous structures provides a foundation for potential methodological approaches. The construction of the spiro[3.6]decane core, which combines a cyclobutane (B1203170) and a cycloheptane (B1346806) ring sharing a single carbon atom, is in itself a synthetic challenge. The introduction of heteroatoms, in this case, oxygen and nitrogen at specific positions, adds another layer of complexity.

Hypothetically, the synthesis of this compound could be envisioned through several strategic disconnections. One plausible approach involves the formation of the seven-membered lactam ring as a key step. This could potentially be achieved through an intramolecular cyclization of a suitably functionalized cyclobutane precursor. For instance, a cyclobutane carboxylic acid bearing an amino group at the terminus of a side chain could undergo amide bond formation to yield the desired spiro-lactam.

Another conceptual strategy could involve a [2+2] cycloaddition to form the cyclobutane ring at a later stage of the synthesis, onto a pre-existing seven-membered heterocyclic precursor. The feasibility of these and other potential routes remains a subject for future experimental validation.

Research into the synthesis of related compounds, such as 1-oxa-8-azaspiro[4.5]decanes, has highlighted the use of strategies like the intramolecular Mannich reaction, ring-closing metathesis, and various cycloaddition reactions. researchgate.net These methodologies, while applied to different ring systems, offer valuable insights into the types of chemical transformations that could be adapted for the synthesis of the this compound framework.

Current Challenges and Future Directions in Spiro[3.6]decane Chemistry

The chemistry of spiro[3.6]decanes, particularly those incorporating heteroatoms, is fraught with challenges that provide fertile ground for future research. A primary hurdle is the inherent ring strain associated with the cyclobutane moiety, which can influence the stability and reactivity of these systems. Furthermore, controlling the stereochemistry at the spirocenter is a significant challenge, and the development of enantioselective methods for the synthesis of spiro[3.6]decanes is an area of active investigation.

Future directions in this field will likely focus on the development of novel catalytic systems that can efficiently and stereoselectively construct the spiro[3.6]decane core. This could involve the use of transition metal catalysis, organocatalysis, or biocatalysis to achieve high levels of control over the three-dimensional architecture of the molecule. Moreover, the exploration of new reaction cascades that can rapidly assemble the spirocyclic framework from simple starting materials would be a significant advance.

Another promising avenue of research is the computational modeling of spiro[3.6]decane systems. Theoretical studies can provide valuable insights into the conformational preferences, ring strain, and reactivity of these molecules, thereby guiding the design of new synthetic strategies and the prediction of their chemical properties.

Emerging Paradigms in Heteraspirocycle Synthesis and Functionalization

The broader field of heteraspirocycle synthesis is currently experiencing a renaissance, driven by the development of powerful new synthetic methods. These emerging paradigms offer exciting possibilities for the future synthesis and functionalization of molecules like this compound.

One such paradigm is the use of C-H activation strategies for the late-stage functionalization of heterocyclic scaffolds. This approach allows for the direct introduction of new functional groups onto the pre-formed heteraspirocyclic core, providing a modular and efficient way to generate libraries of analogues for biological screening or materials science applications.

Photoredox catalysis has also emerged as a powerful tool for the synthesis of complex organic molecules, and its application to heteraspirocycle synthesis is a rapidly growing area. Light-mediated reactions can often proceed under mild conditions and can enable transformations that are difficult to achieve using traditional thermal methods.

Furthermore, the principles of green chemistry are increasingly influencing the design of synthetic routes. The development of atom-economical and environmentally benign methods for the construction of heteraspirocycles is a key goal for the future. This includes the use of renewable starting materials, the minimization of waste, and the use of safer solvents and reagents.

The continued exploration of these and other innovative synthetic strategies will undoubtedly lead to new and more efficient ways to access this compound and other complex heteraspirocycles, paving the way for the discovery of new chemical entities with novel properties and functions.

Q & A

Q. How do steric and electronic effects in this compound influence its reactivity compared to non-spirocyclic analogs?

  • Methodological Answer : Conformational analysis via X-ray crystallography or computational modeling (e.g., Gaussian) reveals steric constraints. Hammett plots correlate substituent electronic effects with reaction rates. Comparative kinetic isotope effects (KIE) studies probe transition states .

Q. What in vitro and in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer : Primary neuronal cultures assess acute toxicity (LDH assay) and synaptic plasticity (patch-clamp). Rodent models (e.g., Morris water maze) evaluate cognitive effects. Microdialysis quantifies neurotransmitter release (e.g., GABA, glutamate) .

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